2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine
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Overview
Description
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(difluoromethyl)pyrimidine with N4-methylpyrimidine-4,5-diamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of both chloro and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H7ClF2N4 |
---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethyl)-4-N-methylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H7ClF2N4/c1-11-5-2(10)3(4(8)9)12-6(7)13-5/h4H,10H2,1H3,(H,11,12,13) |
InChI Key |
MSABHYOHQAPEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=C1N)C(F)F)Cl |
Origin of Product |
United States |
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